5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione
Overview
Description
NL-1 is a compound known for its role as a mitoNEET inhibitor. MitoNEET is a protein located on the outer mitochondrial membrane and is involved in cellular bioenergetics and redox regulation. NL-1 has shown potential in various therapeutic applications, particularly in the treatment of drug-resistant B-cell acute lymphoblastic leukemia and cerebral ischemic stroke .
Mechanism of Action
Mode of Action
The exact mode of action of NL-1 is currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like NL-1 . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
NL-1 can be synthesized through a series of chemical reactions involving thiazolidinedione derivatives. The synthesis typically involves the reaction of 5-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-hydroxythiazol-2(5H)-one with appropriate reagents under controlled conditions .
Industrial Production Methods
The industrial production of NL-1 involves large-scale synthesis using similar chemical routes as in laboratory synthesis. The process includes the preparation of mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) to achieve the desired concentration .
Chemical Reactions Analysis
Types of Reactions
NL-1 undergoes various chemical reactions, including:
Oxidation: NL-1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: NL-1 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of NL-1 .
Scientific Research Applications
NL-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial function and bioenergetics.
Biology: Investigated for its role in cellular metabolism and autophagy.
Medicine: Explored as a potential therapeutic agent for treating drug-resistant leukemia and cerebral ischemic stroke
Industry: Utilized in the development of novel therapeutic agents targeting mitochondrial dysfunction
Comparison with Similar Compounds
NL-1 is unique in its specific inhibition of mitoNEET. Similar compounds include:
Rosiglitazone: Another thiazolidinedione derivative that also targets mitoNEET but with different binding affinities and effects.
Pioglitazone: Similar to rosiglitazone, it targets mitoNEET and is used in the treatment of diabetes
NL-1 stands out due to its specific applications in treating drug-resistant leukemia and cerebral ischemic stroke, highlighting its potential as a novel therapeutic agent .
Properties
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-8,13,20H,9H2,1-6H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYYSPGKYXWGSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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